tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a halogenated heterocyclic compound It is characterized by the presence of bromine and iodine atoms attached to a pyrrolo[2,3-c]pyridine ring system, with a tert-butyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves halogenation reactions. One common method includes the bromination and iodination of a pyrrolo[2,3-c]pyridine precursor. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of halogen atoms may influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Uniqueness
tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to the specific positioning of the bromine and iodine atoms on the pyrrolo[2,3-c]pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H12BrIN2O2 |
---|---|
Molecular Weight |
423.04 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-10(13)15-5-9(7)16/h4-6H,1-3H3 |
InChI Key |
DLPHYGLCAAKCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.